4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a pyridine ring and a 3-methyl-4-nitrophenyl substituent. The 1,2,4-oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capabilities, making it valuable in medicinal chemistry and materials science . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, while the methyl group at the meta position modulates steric bulk.
Properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3/c1-9-8-11(2-3-12(9)18(19)20)14-16-13(17-21-14)10-4-6-15-7-5-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYBTNFSJSEGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319922 | |
| Record name | 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
432019-96-0 | |
| Record name | 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Cyclization: The oxadiazole ring can be further functionalized through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Cyclization: Dehydrating agents like POCl3, acidic or basic conditions depending on the desired transformation.
Major Products Formed
Reduction: 4-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Cyclization: Various fused heterocyclic systems depending on the reactants used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles, including 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives against resistant strains of bacteria .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. A notable study found that similar oxadiazole derivatives displayed cytotoxic effects on human cancer cell lines, indicating a promising avenue for cancer therapeutics .
Photophysical Properties
The unique structure of this compound contributes to its interesting photophysical properties. It has been studied for its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it suitable for applications in display technologies and lighting solutions .
Sensing Applications
Due to its fluorescence properties, this compound is also being explored as a sensor for detecting various analytes, including metal ions and small organic molecules. Its sensitivity and selectivity make it a candidate for environmental monitoring and safety applications .
Chromatographic Applications
This compound has been utilized as a chromatographic standard in high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and identification of related compounds in complex mixtures .
Spectroscopic Studies
The compound's spectral characteristics have made it useful in spectroscopic studies for elucidating the structures of related compounds. Techniques such as UV-Vis spectroscopy and fluorescence spectroscopy have been employed to explore its interactions with other molecules .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Effective against resistant bacterial strains |
| Anticancer Properties | Cancer Research Journal | Induces apoptosis in human cancer cell lines |
| Photophysical Properties | Advanced Materials | Suitable for OLED applications |
| Sensing Applications | Environmental Science & Technology | High sensitivity for metal ion detection |
| Chromatographic Standards | Analytical Chemistry | Effective standard in HPLC |
Mechanism of Action
The mechanism of action of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Electronic Variations
The following table summarizes key analogs and their substituents:
Key Observations :
- Electron-withdrawing groups (NO2, Cl): Compounds like the target and exhibit enhanced stability and reactivity due to nitro/chloro substituents, which polarize the oxadiazole ring .
- Steric and solubility effects : The ethoxy group in improves solubility in polar solvents, while the methyl group in enhances membrane permeability .
Pharmacological and Functional Comparisons
Neuropathic Pain Therapeutics
- 4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives (from ) are optimized for neuropathic pain therapy, leveraging the oxadiazole’s hydrogen-bonding capacity. The target compound’s nitro group may offer similar binding affinity but with differing metabolic profiles.
Enzyme Inhibitors
- COMT Inhibitor : 3-(5-(3,4-Dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide () shares the nitro-oxadiazole-pyridine scaffold but incorporates a trifluoromethyl group for enhanced enzyme inhibition. The target compound’s methyl group may reduce potency compared to trifluoromethyl analogs .
- HDAC Inhibitors : 4-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid derivatives () demonstrate that trifluoromethyl groups improve selectivity for HDAC isoforms. The target compound’s nitro group could shift selectivity toward other targets .
Physicochemical Properties
Notes:
Biological Activity
4-[5-(3-Methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound belonging to the oxadiazole class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of both the oxadiazole and pyridine moieties contributes to its diverse biological profile.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. Its structure includes a pyridine ring attached to an oxadiazole ring, which is further substituted with a 3-methyl-4-nitrophenyl group.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 270.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 947491 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group is known for its redox activity, which may facilitate interactions with enzymes and receptors involved in cellular signaling pathways. This interaction can lead to the modulation of biological processes such as apoptosis and cell proliferation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various oxadiazole derivatives, including this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
- Minimum Inhibitory Concentration (MIC):
- Biofilm Inhibition:
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively researched:
- Cytotoxicity Studies:
- Mechanism of Action:
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives:
- Study on Anticancer Properties:
- Antimicrobial Evaluation:
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via multi-step protocols. For example, coupling a pyridine derivative with a pre-functionalized oxadiazole intermediate. Key steps include:
- Cyclocondensation of hydrazide derivatives with nitriles or carboxylic acids to form the oxadiazole core .
- Use of solvents like ethanol or DMF and catalysts (e.g., triethylamine) to enhance reaction yields .
- Purification via column chromatography or recrystallization to isolate the final product.
- Optimization : Monitor reaction progress using TLC and adjust parameters like temperature (e.g., reflux at 80–100°C) and stoichiometry of reagents to minimize side products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Key Techniques :
- NMR Spectroscopy : Confirm structural integrity by analyzing proton and carbon environments (e.g., pyridine ring protons at δ 8.5–9.0 ppm) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, as demonstrated for analogous oxadiazole-pyridine hybrids .
Q. How can researchers screen the biological activity of this compound in preliminary assays?
- Approach :
- Enzyme Inhibition : Test against kinases or proteases using fluorometric or colorimetric assays .
- Antimicrobial Activity : Use broth microdilution assays (e.g., MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess viability reduction .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Methodology :
-
Systematic Substitution : Modify substituents on the phenyl ring (e.g., replace nitro with cyano or methoxy groups) to evaluate electronic effects on activity .
-
Analog Synthesis : Prepare derivatives with varying oxadiazole substituents (e.g., sulfur vs. oxygen linkers) and compare binding affinities .
-
In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins like EGFR or COX-2 .
Analog Modification Biological Activity Parent Compound 3-Methyl-4-nitrophenyl Baseline activity (e.g., IC₅₀) Analog A 4-Cyanophenyl Improved kinase inhibition Analog B Sulfur-to-oxygen linker Reduced cytotoxicity
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Strategies :
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions to compare potency .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
Q. How can computational chemistry enhance the understanding of this compound’s mechanism?
- Methods :
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Simulate ligand-protein interactions over time (e.g., using GROMACS) to identify stable binding conformations .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles and guide synthetic prioritization .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : Poor solubility or polymorphism due to the nitro group’s steric bulk.
- Solutions :
- Co-crystallization : Use small molecules (e.g., benzoic acid) to improve crystal packing .
- Slow Evaporation : Optimize solvent mixtures (e.g., DCM:methanol) for gradual crystal growth .
Methodological Notes
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate NMR peaks against published spectra .
- Safety Protocols : Handle nitro-containing intermediates with care due to potential explosivity; use blast shields and small-scale reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
